molecular formula C6H10N2OS B13607593 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol CAS No. 933694-28-1

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B13607593
CAS No.: 933694-28-1
M. Wt: 158.22 g/mol
InChI Key: PDTBFKPZTBHYQB-UHFFFAOYSA-N
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Description

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiazole ring, an amino group, and a secondary alcohol. It is a small molecule with the chemical formula C₆H₁₀N₂OS and a molecular weight of 158.221 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method involves the esterification of thiazole carboxylic acids followed by reduction and amination . The reaction conditions often include the use of methanol and hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, reduced thiazole derivatives, and substituted amino alcohols .

Scientific Research Applications

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is not well-defined. it is known to act as a Bronsted base, capable of accepting a proton from a donor. This property is attributed to the presence of the amino group . The molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of a thiazole ring, an amino group, and a secondary alcohol. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

CAS No.

933694-28-1

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1-amino-2-(1,3-thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H10N2OS/c1-6(9,4-7)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3

InChI Key

PDTBFKPZTBHYQB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=NC=CS1)O

Origin of Product

United States

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